molecular formula C18H22N4O2S B1397803 Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate CAS No. 1217486-72-0

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Cat. No.: B1397803
CAS No.: 1217486-72-0
M. Wt: 358.5 g/mol
InChI Key: XAKDQQFCQUBXRA-UHFFFAOYSA-N
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Description

Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a thiazole ring, a pyridine ring, and a tert-butyl carbamate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazole Ring: Starting from a suitable thioamide and an α-haloketone, the thiazole ring is formed via cyclization.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the pyridine is coupled with a halogenated thiazole intermediate.

    Addition of the Cyanopropyl Group: The cyanopropyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The pyridine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitrating agents can be employed under acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced nitriles.

    Substitution: Halogenated, sulfonated, or nitrated derivatives.

Chemistry:

    Building Block: Used as a building block in the synthesis of more complex molecules.

Biology:

    Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting specific enzymes or receptors.

Medicine:

    Therapeutic Agents: Potential use in the development of new therapeutic agents for treating various diseases.

Industry:

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the thiazole and pyridine rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-cyanopropan-2-yl)piperazine-1-carboxylate
  • Tert-butyl 5-(2-(2-cyanopropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-ylcarbamate

Comparison:

  • Structural Differences: While similar in having a tert-butyl carbamate group and a cyanopropyl group, the presence of different heterocyclic rings (thiazole vs. piperazine) can lead to significant differences in reactivity and biological activity.
  • Unique Features: The combination of the thiazole and pyridine rings in this compound provides unique electronic properties and potential for diverse chemical transformations.

Properties

IUPAC Name

tert-butyl N-[5-[2-(2-cyanopropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-14(12-7-8-20-13(9-12)18(5,6)10-19)25-15(21-11)22-16(23)24-17(2,3)4/h7-9H,1-6H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAKDQQFCQUBXRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)OC(C)(C)C)C2=CC(=NC=C2)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared in analogy to the procedure described in Step 1.3, but using 2-(4-iodo-pyridin-2-yl)-2-methyl-propionitrile (Step 21.5) and (4-methyl-thiazol-2-yl)-carbamic acid tert-butyl ester (Step 18.4). The reaction mixture is stirred for 3 h at 100° C. Title compound: ESI-MS: 359.1 [M+H]+; TLC: Rf=0.47 (Hex/EtOAc, 1:1).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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